molecular formula C11H18ClN3O B13638763 1-(4-(Aminomethyl)phenyl)-3-isopropylurea hydrochloride

1-(4-(Aminomethyl)phenyl)-3-isopropylurea hydrochloride

Cat. No.: B13638763
M. Wt: 243.73 g/mol
InChI Key: UOZYMZPMVHYMSR-UHFFFAOYSA-N
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Description

1-(4-(Aminomethyl)phenyl)-3-isopropylurea hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a phenyl ring substituted with an aminomethyl group and an isopropylurea moiety, making it a versatile candidate for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Aminomethyl)phenyl)-3-isopropylurea hydrochloride typically involves multiple steps. One common route includes the reaction of 4-(aminomethyl)phenyl isocyanate with isopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at room temperature to slightly elevated levels. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Aminomethyl)phenyl)-3-isopropylurea hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination, often in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(4-(Aminomethyl)phenyl)-3-isopropylurea hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(Aminomethyl)phenyl)-3-isopropylurea hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the isopropylurea moiety can interact with hydrophobic pockets in proteins. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(4-(Aminomethyl)phenyl)-3-methylurea hydrochloride
  • 1-(4-(Aminomethyl)phenyl)-3-ethylurea hydrochloride
  • 1-(4-(Aminomethyl)phenyl)-3-propylurea hydrochloride

Comparison: 1-(4-(Aminomethyl)phenyl)-3-isopropylurea hydrochloride is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and propyl analogs, the isopropyl group provides a balance of hydrophobicity and steric hindrance, potentially enhancing its interaction with biological targets and improving its pharmacokinetic properties.

Properties

Molecular Formula

C11H18ClN3O

Molecular Weight

243.73 g/mol

IUPAC Name

1-[4-(aminomethyl)phenyl]-3-propan-2-ylurea;hydrochloride

InChI

InChI=1S/C11H17N3O.ClH/c1-8(2)13-11(15)14-10-5-3-9(7-12)4-6-10;/h3-6,8H,7,12H2,1-2H3,(H2,13,14,15);1H

InChI Key

UOZYMZPMVHYMSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)NC1=CC=C(C=C1)CN.Cl

Origin of Product

United States

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